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molecular formula C10H12O6S2 B2799437 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid CAS No. 255900-23-3

2-methyl-4,5-bis(methylsulfonyl)benzoic Acid

Cat. No. B2799437
M. Wt: 292.32
InChI Key: OBYSQDHKQUWQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515143B2

Procedure details

in stage c) the chlorine substituent is converted into a second methylsulfonyl group by reacting 2-methyl-4-chloro-5-methylsulfonylbenzoic acid with sodium methylthiolate and then oxidizing the thioether with an oxidizing agent, in particular sodium perborate, to give the corresponding intermediate 2-methyl-4,5-di(methylsulfonyl)benzoic acid,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium methylthiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCl.[CH3:3][C:4]1[CH:12]=[C:11](Cl)[C:10]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]>B(O[O-])=O.[Na+]>[CH3:3][C:4]1[CH:12]=[C:11]([S:14]([CH3:10])(=[O:16])=[O:15])[C:10]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C
Step Three
Name
sodium methylthiolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B(=O)O[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=C(C(=C1)S(=O)(=O)C)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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